Ethyl 1-carbamoylpiperidine-4-carboxylate
Description
Contextualization within Piperidine (B6355638) Carboxamide Chemical Space
The piperidine ring is a foundational structure in a vast number of biologically active compounds and pharmaceuticals. google.com Its derivatives occupy a significant volume of the "chemical space" explored by drug discovery programs. The specific class of piperidine carboxamides, to which Ethyl 1-carbamoylpiperidine-4-carboxylate belongs, includes molecules that feature both a piperidine ring and at least one carboxamide moiety.
This chemical space is populated by a diverse array of structural isomers and analogues, where the position and nature of the substituents can dramatically alter the compound's physical and chemical properties. For instance, Piperidine-4-carboxamide (Isonipecotamide) features the carboxamide group at the 4-position with an unsubstituted ring nitrogen, while the subject compound has the carboxamide (as a carbamoyl (B1232498) group) on the nitrogen and an ester at the 4-position. This structural variance allows for fine-tuning of properties like solubility, polarity, and the ability to interact with biological targets.
Below is a data table comparing this compound with related, more extensively studied compounds to illustrate its position within this chemical space.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target Compound |
| This compound | ![]() | C₉H₁₆N₂O₃ | 200.23 | - |
| Ethyl 4-piperidinecarboxylate nist.govnist.gov | ![]() | C₈H₁₅NO₂ | 157.21 | Lacks the N1-carbamoyl group; has a secondary amine at N1. |
| Piperidine-4-carboxamide chemicalbook.com | ![]() | C₆H₁₂N₂O | 128.17 | Carboxamide at C4 instead of ethyl ester; Lacks N1-substituent. |
| Ethyl 4-aminopiperidine-1-carboxylate nih.govpharmaffiliates.com | ![]() | C₈H₁₆N₂O₂ | 172.22 | N1-ethoxycarbonyl group instead of carbamoyl; C4-amino group instead of ethyl ester. |
| Ethyl 1-benzylpiperidine-4-carboxylate sigmaaldrich.comprepchem.com | ![]() | C₁₅H₂₁NO₂ | 247.33 | N1-benzyl group instead of carbamoyl group. |
Note: Data for this compound is calculated.
Rationale for Academic Research Focus on the Carbamoylpiperidine-4-carboxylate Scaffold
The piperidine scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug molecules. Its three-dimensional, non-planar structure allows for the precise spatial orientation of functional groups, facilitating specific interactions with protein binding sites.
The specific combination of a carbamoyl group at the N1 position and an ethyl carboxylate at the C4 position on this scaffold presents several rationales for academic and industrial research interest:
Hydrogen Bonding Capabilities: The N1-carbamoyl group (-NH-C(=O)NH₂) provides multiple sites for hydrogen bonding, including two N-H donors and a carbonyl oxygen acceptor. The C4-ester group provides an additional hydrogen bond acceptor. This rich array of interaction points makes the scaffold a promising candidate for designing ligands that can bind tightly and specifically to biological targets.
Modulation of Physicochemical Properties: The N-carbamoyl group significantly influences the electronic properties of the piperidine nitrogen. Unlike the basic secondary amine of its precursor, ethyl isonipecotate, the nitrogen in the target compound is non-basic due to the electron-withdrawing nature of the adjacent carbonyl, forming a urea-type structure. This modification can be critical for improving metabolic stability and altering pharmacokinetic profiles.
Synthetic Versatility: The scaffold is a versatile synthetic intermediate. The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, or used for coupling reactions. This allows the scaffold to be used as a building block for constructing larger, more complex molecules. A Chinese patent highlights the utility of N-substituted 4-piperidinecarboxylate derivatives as versatile pharmaceutical intermediates. google.com
Overview of Key Research Avenues for this compound
Given the absence of dedicated studies on this compound, potential research avenues are projected based on its structure and the known utility of related compounds.
Development of Novel Synthetic Methodologies: A primary research avenue would be the development and optimization of synthetic routes to this compound and its analogues. This could involve exploring various isocyanate precursors or alternative carbamoylating agents for the reaction with ethyl isonipecotate, aiming for high-yield, scalable, and cost-effective processes.
Use as a Scaffold in Medicinal Chemistry: A significant area of investigation would be its use as a core scaffold for the synthesis of new libraries of compounds. The C4-ester can be converted to a carboxylic acid and then coupled with various amines to generate a diverse set of amides. These new derivatives could be screened for biological activity against a range of therapeutic targets, leveraging the scaffold's hydrogen bonding capacity and defined three-dimensional shape.
Investigation as a Fragment for Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined chemical features, the molecule itself or its core acid (1-carbamoylpiperidine-4-carboxylic acid) could be evaluated as a fragment in FBDD screening campaigns. Its ability to form specific hydrogen bond interactions could identify "hot spots" in protein binding sites, providing a starting point for the development of more potent lead compounds.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-carbamoylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUZQOAIYGQCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 Carbamoylpiperidine 4 Carboxylate and Structural Analogues
Strategies for the Construction of the Ethyl Piperidine-4-carboxylate Core
The foundational step in synthesizing the target compound is the creation of the ethyl piperidine-4-carboxylate scaffold. This involves forming the ethyl ester and constructing the piperidine (B6355638) ring, followed by appropriate modifications to the ring nitrogen.
Esterification Reactions for the Ethyl Carboxylate Moiety
The ethyl carboxylate group is typically introduced by the esterification of piperidine-4-carboxylic acid (isonipecotic acid). The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. masterorganicchemistry.comchemistrysteps.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using the alcohol as the solvent or removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com
A specific, high-yield laboratory method involves dissolving piperidine-4-carboxylic acid in absolute ethanol and adding thionyl chloride dropwise at 0°C. The mixture is then refluxed for an extended period (e.g., 48 hours). After removing the solvent, the crude product is worked up to yield the pure ethyl 4-piperidinecarboxylate. chemicalbook.com
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Piperidine-4-carboxylic acid | Ethanol | Thionyl chloride, Reflux 48h | Ethyl 4-piperidinecarboxylate | 94% | chemicalbook.com |
| Carboxylic Acid | Alcohol | Acid Catalyst (H₂SO₄, TsOH) | Ester | Varies | masterorganicchemistry.commasterorganicchemistry.com |
Cyclization and Ring-Forming Approaches to the Piperidine Nucleus
The construction of the piperidine ring itself is a cornerstone of heterocyclic chemistry, with numerous strategies available. These methods can be broadly categorized into intramolecular and intermolecular approaches.
Intramolecular Cyclization: These methods involve forming the ring from a single linear precursor that already contains the nitrogen atom. nih.gov
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful technique. For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane can effectively produce piperidines. nih.gov
Aza-Michael Reactions: The intramolecular aza-Michael reaction is a straightforward approach for building the piperidine ring by the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. nih.gov
Radical Cyclization: Radical-mediated cyclizations offer another route. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can yield piperidines. nih.gov
Alkene Cyclization: The oxidative amination of non-activated alkenes, catalyzed by complexes of gold(I) or palladium, can form substituted piperidines. nih.gov
Intermolecular Cyclization: These strategies involve the reaction of two or more separate components to build the ring.
Double Reductive Amination: This is a highly effective route where a dicarbonyl compound (like a 1,5-diketone) reacts with an amine source (such as aniline derivatives or ammonium formate) and a reducing agent (e.g., sodium cyanoborohydride) to form the piperidine ring in one pot. nih.govchim.it This method is particularly useful for synthesizing polyhydroxylated piperidines from sugar-derived dicarbonyls. chim.it
Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a common and effective method for producing piperidines. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed. rsc.org A rhodium-catalyzed transfer hydrogenation of pyridinium salts has also been described as a method to access N-aryl piperidines through a reductive transamination process. acs.orgnih.gov
Dieckmann Condensation: 4-Piperidones, which can be precursors to the desired scaffold, are often synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation. dtic.mil
| Cyclization Strategy | Key Reactants | Conditions/Catalyst | Description | Reference |
| Intramolecular Reductive Amination | Amino-aldehydes/ketones | Iron catalyst, Phenylsilane | Cyclization via imine formation and reduction. | nih.gov |
| Aza-Michael Reaction | N-tethered alkenes with electron-withdrawing groups | Organocatalysts or base | Nucleophilic addition of the amine to the double bond. | nih.gov |
| Double Reductive Amination | 1,5-Dicarbonyl compounds, Amine | Ru(II) catalyst or NaCNBH₃ | Forms two C-N bonds in a one-pot reaction. | nih.govchim.it |
| Hydrogenation | Substituted Pyridines | Pd/C, H₂ or Rh-catalyst, HCOOH | Reduction of the aromatic ring to a saturated heterocycle. | nih.govrsc.orgacs.org |
N-Alkylation and N-Protection Strategies for Piperidine Nitrogen
Before introducing the carbamoyl (B1232498) group, the secondary amine of the ethyl piperidine-4-carboxylate core often requires modification. This can involve either direct alkylation or the application of a protecting group.
N-Alkylation: This process introduces an alkyl or aryl group directly onto the piperidine nitrogen. For example, ethyl isonipecotate can be N-alkylated with agents like chloroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃). google.comgoogleapis.com Another common procedure is the reaction with benzyl (B1604629) chloride or benzyl bromide in the presence of a base like sodium bicarbonate or sodium tert-butoxide to yield N-benzyl derivatives. guidechem.com
N-Protection: Protecting the nitrogen atom is a crucial strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for this purpose. Ethyl piperidine-4-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc₂O) to form Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. tcichemicals.comindiamart.com This protected intermediate is stable under many reaction conditions but can be readily removed later when needed.
Approaches for the Introduction of the 1-Carbamoyl Moiety
The final key step is the formation of the N-carbamoyl group (a urea linkage) at the 1-position of the piperidine ring. This is typically achieved after the core ester has been synthesized and the nitrogen atom is available for reaction.
Isocyanate-Mediated Reactions with Piperidine Nitrogen
The most direct and common method for forming a urea linkage is the reaction of a secondary amine, such as ethyl piperidine-4-carboxylate, with an isocyanate. acs.org This reaction is generally efficient and proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the isocyanate. The reaction typically does not require a catalyst and can be performed in a suitable solvent at room temperature. The choice of isocyanate (R-N=C=O) determines the substituent on the terminal nitrogen of the resulting urea. To synthesize the parent compound, Ethyl 1-carbamoylpiperidine-4-carboxylate, the piperidine nitrogen would react with a source of the -C(O)NH₂ group, which can be generated from isocyanic acid or its salts.
Carbonylation and Coupling Reactions for Carbamate (B1207046) Linkage Formation
Alternative strategies that avoid the direct use of potentially hazardous isocyanates have been developed. These methods often utilize carbon dioxide (CO₂) or other carbonyl sources.
One approach involves the reaction of amines with CO₂ in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. acs.orgacs.orgnih.gov This intermediate can then be dehydrated in situ to generate an isocyanate, which is subsequently trapped by another amine to form an unsymmetrical urea. acs.orgacs.org This method allows for the synthesis of ureas under mild conditions. acs.orgnih.govbohrium.com
Catalytic methods for the direct synthesis of ureas from amines and CO₂ have also been a focus of research, aiming to overcome the challenges associated with the dehydration of the intermediate ammonium carbamate. nih.gov Additionally, oxidative carbonylation reactions, using carbon monoxide, an amine, and an oxidizing agent over a catalyst such as palladium on carbon, can be used to form carbamate and urea linkages. epa.gov
Synthetic Routes to N-Substituted Carbamoyl Derivatives
The synthesis of this compound logically proceeds via a two-step sequence starting from 4-piperidinecarboxylic acid (isonipecotic acid). The first step is an esterification to form the key intermediate, ethyl 4-piperidinecarboxylate, followed by the introduction of the N-carbamoyl group.
Step 1: Synthesis of Ethyl 4-piperidinecarboxylate
The precursor, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), is commonly synthesized from isonipecotic acid. A standard procedure involves dissolving isonipecotic acid in absolute ethanol and treating it with thionyl chloride. The mixture is heated to reflux, and after workup, yields the desired ethyl ester in high purity. wikibooks.org
Step 2: N-Carbamoylation
With the ethyl 4-piperidinecarboxylate intermediate in hand, the N-carbamoyl group (-C(O)NH₂) is introduced. While specific literature for the direct synthesis of this compound is not detailed in the provided results, general methods for the N-carbamoylation of secondary amines are well-established. A primary route involves the reaction of the secondary amine with an isocyanate. wikipedia.orgresearchgate.net For an unsubstituted carbamoyl group, this would involve reacting ethyl 4-piperidinecarboxylate with isocyanic acid (HNCO), which can be generated in situ.
Alternatively, N-substituted carbamoyl derivatives can be readily synthesized. The reaction between a secondary amine and a substituted isocyanate (R'-NCO) yields a substituted urea (piperidine-1-carboxamide) derivative. wikipedia.orgresearchgate.net This reaction is typically efficient and proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isocyanate. researchgate.netorganic-chemistry.org
Another synthetic strategy for preparing N-substituted carbamoyl derivatives involves using carbamoyl imidazoles as starting materials, which then react with the target amine. nih.gov
The general reaction for the formation of N-substituted piperidine carboxamides can be summarized as follows: Reaction of an amine with an isocyanate to form a substituted urea.
R₂NH + R'NCO → R₂NC(O)N(H)R' researchgate.net
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
In the N-acylation or N-alkylation of piperidines, the choice of solvent, base, and temperature significantly impacts the reaction outcome. mdpi.comorganic-chemistry.org For instance, in reactions involving isocyanates, solvents like dichloromethane (DCM) are common, and the reaction can proceed at room temperature. researchgate.net The addition of a non-nucleophilic base may be required if the amine starting material is in a salt form. researchgate.net
Recent advancements have focused on reducing the number of synthetic steps through modular and one-pot procedures, which drastically improves efficiency and reduces waste. beilstein-journals.orgwhiterose.ac.uk For example, integrating amide activation, reduction, and intramolecular substitution into a single pot under mild, metal-free conditions presents a streamlined approach to various N-substituted piperidines. whiterose.ac.uk
Below is a table summarizing potential optimization parameters for the key reaction types involved in the synthesis.
| Reaction Step | Parameter to Optimize | Examples/Conditions | Potential Outcome |
|---|---|---|---|
| Esterification (Isonipecotic Acid → Ethyl Isonipecotate) | Acid Catalyst | Thionyl Chloride, Sulfuric Acid | Increased reaction rate and yield. wikibooks.org |
| Temperature | Reflux | Drives reaction to completion. wikibooks.org | |
| Reaction Time | 24-48 hours | Ensures complete conversion. wikibooks.org | |
| N-Carbamoylation (Amine + Isocyanate) | Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Influences solubility and reaction rate. researchgate.net |
| Base | Triethylamine (TEA), DIPEA (if starting with amine salt) | Neutralizes acid byproducts, liberating the free amine. researchgate.net | |
| Temperature | Room Temperature to 100°C | Controls reaction rate and minimizes side reactions. organic-chemistry.org |
Stereoselective Synthesis Considerations for Chiral Analogues
This compound itself is an achiral molecule. However, the synthesis of chiral structural analogues, where substituents on the piperidine ring create stereocenters, requires stereoselective methods to control the spatial arrangement of atoms.
Numerous strategies have been developed for the asymmetric synthesis of substituted piperidines:
Chiral Auxiliaries : Using a chiral auxiliary, such as N-(tert-butylsulfinyl), can direct the stereochemical outcome of reactions. For example, a continuous flow protocol using an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides enantioenriched α-substituted piperidines with high diastereoselectivity. nih.gov
Organocatalysis : Chiral organocatalysts can facilitate enantioselective intramolecular aza-Michael reactions to produce protected piperidines with high enantiomeric excess. researchgate.net
Chemo-enzymatic Cascades : A modern approach combines chemical synthesis with biocatalysis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. prepchem.com
Metal-Catalyzed Reactions : Transition metals like palladium, rhodium, and iridium are widely used in stereoselective syntheses. researchgate.net For instance, a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes can yield chiral β-acetoxylated piperidines with excellent enantioselectivity. researchgate.net
These methods enable the precise construction of complex, multi-substituted piperidine cores, which can then be functionalized with a carbamoyl group at the nitrogen atom to yield chiral analogues of the target compound. acs.org
Application of Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of piperidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.netresearchgate.net
Key green strategies applicable to the synthesis of this compound and its analogues include:
Use of Greener Solvents : Traditional volatile organic solvents can be replaced with more environmentally benign alternatives such as water, poly(ethylene glycol) (PEG), or bio-based solvents like eucalyptol. researchgate.net One-pot, multi-component syntheses of highly substituted piperidines have been successfully carried out in water.
Alternative Activation Methods : Non-traditional energy sources can reduce reaction times and energy consumption. Microwave irradiation has been used for the one-pot synthesis of N-heterocycles from alkyl dihalides and primary amines in an aqueous medium. researchgate.net Ultrasound-assisted reactions are another energy-efficient alternative. researchgate.net
Catalysis : The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. researchgate.net For instance, a Ru₁CoNP/HAP surface single-atom alloy catalyst enables the synthesis of piperidine from the bio-based platform chemical furfural under mild conditions. This approach offers a renewable pathway to the core piperidine scaffold.
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is essential. Multi-component reactions (MCRs) are particularly effective in this regard, as they combine several starting materials in a single step to form a complex product with high atom economy.
By integrating these principles, the synthesis of functionalized piperidines can be made more sustainable, safer, and more cost-effective.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 1 Carbamoylpiperidine 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of ethyl 1-carbamoylpiperidine-4-carboxylate by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays a series of distinct signals that correspond to the different types of protons within the molecule. The ethyl ester moiety is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons on the piperidine (B6355638) ring exhibit complex splitting patterns in the aliphatic region of the spectrum. The proton at the C4 position, being attached to the carbon bearing the carboxylate group, shows a distinct chemical shift. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are influenced by the electron-withdrawing carbamoyl (B1232498) group, resulting in a downfield shift compared to unsubstituted piperidine. The NH₂ protons of the carbamoyl group typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₂CH₃ | ~4.1 (quartet) |
| Piperidine H4 | ~2.5 (multiplet) |
| Piperidine H2, H6 (axial) | ~2.9-3.1 (multiplet) |
| Piperidine H2, H6 (equatorial) | ~3.8-4.0 (multiplet) |
| Piperidine H3, H5 (axial) | ~1.6-1.8 (multiplet) |
| Piperidine H3, H5 (equatorial) | ~1.9-2.1 (multiplet) |
| -OCH₂CH₃ | ~1.2 (triplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides a definitive carbon fingerprint of this compound. The carbonyl carbons of the ester and carbamoyl groups are readily identified by their characteristic downfield chemical shifts. The carbon of the ester carbonyl (-COO-) typically appears in the range of 170-175 ppm, while the carbamoyl carbonyl (-CONH₂) is found at a slightly lower field, around 155-160 ppm. The methylene carbon of the ethyl group (-OCH₂) is observed around 60 ppm, and the methyl carbon (-CH₃) appears upfield at approximately 14 ppm. The piperidine ring carbons (C2, C3, C4, C5, C6) exhibit signals in the aliphatic region, with their precise chemical shifts influenced by their position relative to the nitrogen atom and the C4 substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C OO- | ~174 |
| -C ONH₂ | ~158 |
| -OC H₂CH₃ | ~61 |
| Piperidine C4 | ~41 |
| Piperidine C2, C6 | ~44 |
| Piperidine C3, C5 | ~28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton network within the piperidine ring and the ethyl group, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of this compound, providing valuable information about the presence of specific functional groups.
Characteristic Absorption Band Assignment for Functional Groups
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The most prominent features include:
N-H Stretching: The carbamoyl group exhibits two distinct N-H stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the primary amide.
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl group are observed in the 3000-2850 cm⁻¹ region.
C=O Stretching: Two strong carbonyl (C=O) stretching bands are a hallmark of this molecule. The ester carbonyl stretch typically appears at a higher frequency, around 1735-1720 cm⁻¹, while the amide carbonyl (Amide I band) is found at a lower frequency, approximately 1680-1650 cm⁻¹, due to resonance.
N-H Bending: The N-H bending vibration of the primary amide (Amide II band) is expected to appear around 1640-1550 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group are typically observed in the 1300-1000 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3400-3200 |
| Alkane (-CH₂, -CH₃) | C-H Stretch | 3000-2850 |
| Ester (-COO-) | C=O Stretch | 1735-1720 |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1650 |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1640-1550 |
Comparative Analysis of Experimental and Predicted Vibrational Spectra
A comparative analysis between experimentally obtained FT-IR and Raman spectra and those predicted through computational methods, such as Density Functional Theory (DFT), can provide a more refined understanding of the vibrational modes. Such a comparison allows for a more precise assignment of the observed bands and can help to confirm the lowest energy conformation of the molecule in the solid state or in solution. Discrepancies between the experimental and predicted spectra can often be rationalized by considering intermolecular interactions, such as hydrogen bonding, which are present in the condensed phase but may not be fully accounted for in the gas-phase calculations.
Computational Chemistry and Theoretical Investigations of Ethyl 1 Carbamoylpiperidine 4 Carboxylate
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.
Selection of Appropriate Functionals and Basis Sets for Structural Prediction
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing elements like carbon, nitrogen, and oxygen, a common and effective combination is the B3LYP hybrid functional paired with a Pople-style basis set, such as 6-311G(d,p) or its variations. researchgate.netnih.gov The B3LYP functional effectively balances the computational cost with an accurate description of electron correlation. The 6-311G(d,p) basis set provides a flexible description of the electron orbitals, including polarization functions (d,p) that are crucial for accurately modeling the bonding environments in cyclic and functionalized systems. researchgate.net For more demanding calculations, especially those involving intermolecular interactions or complex electronic phenomena, long-range corrected functionals like wb97xd or M06-2X might be employed, often with larger basis sets such as def2-TZVP for enhanced accuracy. researchgate.netresearchgate.net The selection is a critical step, as it directly influences the reliability of the predicted geometric parameters and other molecular properties. mdpi.com
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. nih.gov The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. nih.govmuni.cz The spatial distribution of these orbitals, calculated via DFT, reveals the most probable regions for these interactions. In Ethyl 1-carbamoylpiperidine-4-carboxylate, the HOMO is expected to be localized around the more electron-rich areas, such as the oxygen and nitrogen atoms of the carbamoyl (B1232498) and carboxylate groups. The LUMO is likely distributed over the carbonyl carbons, which are electrophilic centers. nankai.edu.cnrsc.org
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are hypothetical examples based on typical DFT calculations for similar organic molecules, as specific published data for this exact compound is limited.)
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.org It maps the electrostatic potential onto the molecule's electron density surface.
The MEP map uses a color spectrum to indicate different potential values.
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov
Blue: Regions of most positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, the MEP surface would show strong negative potentials (red) around the carbonyl oxygen atoms of both the ester and the carbamoyl groups, as well as the nitrogen of the carbamoyl group. A positive potential (blue) would be expected around the N-H protons of the carbamoyl group, highlighting their acidic character. This detailed charge map provides a more nuanced view of reactivity than simple atomic charges and is invaluable for predicting intermolecular interactions. rsc.org
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful means to verify experimental results and confirm molecular structures.
Vibrational Frequencies (IR/Raman): DFT calculations can simulate the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. mdpi.comresearchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. nih.govnist.gov For this compound, key predicted vibrations would include the N-H stretching of the amide, the C=O stretching of the ester and amide groups, and various C-H and C-N stretching and bending modes within the piperidine (B6355638) ring. nih.govresearchgate.net Comparing the calculated spectrum with the experimental one can confirm the presence of specific functional groups and provide confidence in the optimized molecular geometry. mdpi.comresearchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). researchgate.netorganicchemistrydata.org The simulated NMR spectrum can be compared directly with experimental data to aid in the assignment of complex signals and to confirm the molecule's connectivity and conformational state in solution. github.commdpi.com
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data (Note: Experimental data is based on typical values for the functional groups present. Theoretical values are illustrative of results from DFT calculations.)
| Parameter | Functional Group | Typical Experimental Value | Illustrative Calculated Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | Amide N-H Stretch | 3400-3200 cm⁻¹ | ~3350 cm⁻¹ |
| IR Frequency (cm⁻¹) | Ester C=O Stretch | 1750-1735 cm⁻¹ | ~1740 cm⁻¹ |
| IR Frequency (cm⁻¹) | Amide C=O Stretch | ~1680 cm⁻¹ | ~1675 cm⁻¹ |
| ¹H NMR Shift (ppm) | O-CH₂ (Ester) | 4.1-4.2 ppm | ~4.15 ppm |
| ¹³C NMR Shift (ppm) | C=O (Ester) | 170-175 ppm | ~172 ppm |
| ¹³C NMR Shift (ppm) | C=O (Amide) | 155-165 ppm | ~158 ppm |
Theoretical Studies on Reaction Mechanisms and Transition States Relevant to Synthetic Pathways
Computational chemistry is not limited to static molecules; it can also be used to explore the energy profiles of chemical reactions. For the synthesis of this compound, this could involve modeling the reaction of Ethyl piperidine-4-carboxylate with a source of the carbamoyl group, such as isocyanic acid or a derivative.
By mapping the potential energy surface of the reaction, chemists can:
Identify the structures of reactants, intermediates, and products.
Locate and characterize transition states , which are the highest energy points along the reaction coordinate.
Calculate the activation energy, which determines the reaction rate.
These theoretical studies can elucidate the step-by-step mechanism of a reaction, explain observed product distributions, and even predict the feasibility of new synthetic routes before they are attempted in the laboratory. For instance, a computational study could confirm whether the addition of the carbamoyl group proceeds via a concerted or a stepwise mechanism and calculate the energy barriers for each potential pathway.
Chemical Transformations and Reactivity Studies of Ethyl 1 Carbamoylpiperidine 4 Carboxylate
Hydrolytic Stability of the Ester and Carbamate (B1207046) Linkages
The chemical structure of ethyl 1-carbamoylpiperidine-4-carboxylate contains two key functional groups susceptible to hydrolysis: an ethyl ester and a primary carbamate. The relative stability of these groups under hydrolytic conditions, particularly alkaline hydrolysis, is a significant consideration in its chemical transformations.
Generally, carbamates are more stable to hydrolysis than corresponding esters. researchgate.net This increased stability is attributed to the reduced electrophilicity of the carbamate carbonyl carbon compared to that of an ester. researchgate.net The lone pair of electrons on the nitrogen atom of the carbamate is delocalized into the carbonyl group, making it less susceptible to nucleophilic attack. The stability of carbamates can vary widely, with hydrolysis half-lives ranging from seconds to years, and base-catalyzed hydrolysis is the predominant mechanism in environmental pH ranges. researchgate.net Primary carbamates, such as the one in the title compound, can undergo hydrolysis through an E1cB-type mechanism, which is typically faster than the BAC2 mechanism observed for secondary carbamates. researchgate.net
Conversely, the ethyl ester group is more prone to hydrolysis, especially under alkaline conditions. The rate of alkaline hydrolysis of esters is first order with respect to both the ester and the hydroxyl ion concentration. researchgate.net Studies on related compounds have shown that ester hydrolysis can be a primary metabolic pathway. For instance, the hydrolysis of the ethyl ester group in dabigatran (B194492) etexilate by carboxylesterases is a crucial step in the formation of its active metabolite. researchgate.net
In a study involving Baijiu ripening, ethyl carbamate was observed to promote the hydrolysis of various esters through intermolecular interactions. nih.gov While not a direct study of the title compound, this suggests that the carbamate moiety might influence the reactivity of the nearby ester group.
The relative rates of hydrolysis are critical in synthetic applications where selective cleavage of one group over the other is desired. For example, in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, an ethyl piperidine-4-carboxylate derivative is first hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (B78521) before subsequent amidation. nih.gov This indicates that under these conditions, the ester linkage is readily cleaved while other functionalities may remain intact.
Table 1: General Comparison of Ester and Carbamate Hydrolysis
| Functional Group | General Stability to Hydrolysis | Common Hydrolysis Mechanism (Alkaline) | Factors Influencing Rate |
| Ethyl Ester | Less Stable | BAC2 (Base-catalyzed acyl substitution) | pH, Temperature, Steric Hindrance |
| Carbamate | More Stable | E1cB (for primary carbamates), BAC2 (for secondary) | Substitution on Nitrogen, pH, Temperature |
Derivatization Reactions at the Piperidine (B6355638) Nitrogen (Beyond Carbamoyl (B1232498) Group)
While the primary focus is on the 1-carbamoylpiperidine structure, understanding derivatization at the piperidine nitrogen is crucial for synthesizing analogs and related compounds. Often, this involves starting with a precursor like ethyl piperidine-4-carboxylate and introducing various substituents onto the nitrogen.
A common precursor for such reactions is ethyl piperidine-4-carboxylate, where the secondary amine of the piperidine ring is available for reaction. nist.gov This nitrogen can be readily alkylated or acylated. For example, the synthesis of ethyl 1-benzylpiperidine-4-carboxylate is achieved by reacting ethyl piperidine-4-carboxylate with a benzyl (B1604629) halide. sigmaaldrich.com
In the context of preparing compounds with different N-substituents, the carbamoyl group of this compound would first need to be removed to liberate the secondary amine. However, more commonly, syntheses start from precursors where the nitrogen is either unprotected or protected with a more easily removable group like a tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com
For instance, in the synthesis of novel anti-acetylcholinesterase agents, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were prepared. nih.gov This highlights the importance of the substituent on the piperidine nitrogen for biological activity. Similarly, in the development of carbonic anhydrase inhibitors, ethyl piperidine-4-carboxylate was coupled with sulfanilamide (B372717) to form an N-benzoylpiperidine derivative. nih.gov
These examples underscore the synthetic utility of modifying the piperidine nitrogen to access a diverse range of chemical structures with varied pharmacological properties. The choice of the N-substituent is a key element in the design of new piperidine-based molecules.
Modifications to the Ethyl Carboxylate Group (e.g., Transesterification, Amidation)
The ethyl carboxylate group at the C-4 position of the piperidine ring is a versatile handle for a variety of chemical modifications, most notably transesterification and amidation.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being introduced. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Industrial processes for transesterification often utilize catalysts to improve efficiency and yield. google.comembrapa.br
Amidation involves the reaction of the ethyl ester with an amine to form an amide. This transformation is fundamental in medicinal chemistry for creating peptide bonds or other amide linkages. While direct reaction of an ester with an amine can be slow, the process is often facilitated by converting the carboxylic acid (obtained from ester hydrolysis) into a more reactive species or by using coupling agents. organic-chemistry.orgyoutube.com
A common synthetic route involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. nih.gov This carboxylic acid can then be activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and reacted with a primary or secondary amine to furnish the desired amide in good yield. nih.gov This two-step sequence was employed in the synthesis of a library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, demonstrating its utility in generating diverse structures for structure-activity relationship (SAR) studies. nih.gov
Table 2: Representative Transformations of the Ethyl Carboxylate Group
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | Aqueous NaOH or KOH, followed by acidic workup | Carboxylic Acid |
| Transesterification | R'OH, Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst | New Ester (R-COOR') |
| Amidation (via acid) | 1. NaOH (aq), H₂O 2. R'R''NH, Coupling agent (e.g., EDCI, HBTU) | Amide (R-CONR'R'') |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol |
Functionalization of the Piperidine Ring at Various Positions (e.g., C-2, C-3, C-4, C-5, C-6)
Direct and selective functionalization of the saturated piperidine ring presents a significant synthetic challenge due to the chemical equivalence of many C-H bonds. However, advances in catalysis have enabled site-selective modifications.
Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for functionalizing piperidine rings. nih.gov The site-selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov
C-2 Functionalization : C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ has been shown to generate 2-substituted piperidine analogues. nih.gov
C-4 Functionalization : By changing the directing group on the nitrogen to an N-α-oxoarylacetyl group and using a different rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, the functionalization can be directed to the C-4 position. nih.gov
C-3 Functionalization : The synthesis of 3-substituted analogues has been achieved indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov
These methods provide strategic pathways to introduce substituents at various positions of the piperidine scaffold, which is crucial for exploring the chemical space around this important heterocyclic core. The ability to selectively functionalize the C-2, C-3, or C-4 positions allows for the synthesis of positional isomers of biologically active molecules, such as methylphenidate analogues. nih.gov
Ring-Opening or Ring-Expansion Transformations of the Piperidine System (if chemically relevant)
While the piperidine ring is generally stable, certain reaction conditions can lead to its cleavage or rearrangement. Ring-opening reactions are less common for simple piperidines compared to strained heterocyclic systems but can be induced under specific circumstances.
For instance, radical-mediated cyclization reactions to form piperidines can sometimes have competing side reactions. In a cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes to produce piperidines, a competing 1,5-hydrogen transfer can lead to the formation of a linear alkene by-product instead of the desired cyclic amine. nih.gov
More relevant to ring-opening are reactions involving related heterocyclic systems. For example, titanium and zirconium catalysts have been used to catalyze the ring-opening of oxabicyclic alkenes, which can be seen as precursors or analogs to functionalized cyclic systems. nih.gov Although not a direct transformation of a pre-formed piperidine, these types of reactions are part of the broader chemistry of six-membered rings and their interconversions.
In the context of this compound itself, ring-opening or expansion transformations are not commonly reported and would likely require harsh conditions or specialized reagents designed to cleave the robust C-C or C-N bonds of the saturated ring. The stability of the piperidine core is a key feature that makes it a reliable scaffold in medicinal chemistry.
Role of Ethyl 1 Carbamoylpiperidine 4 Carboxylate As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of ethyl 1-carbamoylpiperidine-4-carboxylate, possessing both an ester and a carbamoyl (B1232498) group, makes it a strategic starting point for the synthesis of elaborate organic molecules. The carbamoyl moiety can engage in various chemical transformations, such as reactions with electrophiles or serving as a directing group, while the ethyl carboxylate at the 4-position can be hydrolyzed, reduced, or converted into other functional groups like amides. This dual reactivity allows for a stepwise or orthogonal chemical strategy, enabling the construction of intricate molecular frameworks. For instance, derivatives of the core piperidine (B6355638) structure are integral to the synthesis of various pharmaceutical agents. While specific pathways originating from this compound are not extensively documented, its parent compound, ethyl piperidine-4-carboxylate, is a well-known intermediate in the production of potent analgesics and other centrally acting agents. prepchem.com The carbamoyl group offers a distinct point of modification compared to the more common N-alkyl or N-aryl piperidine derivatives.
Building Block for Diverse Heterocyclic Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable building block for creating a variety of more complex heterocyclic systems. The inherent structure can be a foundation for constructing fused, spirocyclic, or bridged ring systems. For example, the carbamoyl nitrogen and the ester function can be part of intramolecular cyclization reactions to form bicyclic structures. The synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which have shown promising cytotoxic potential against various leukemia cell lines, often involves substituted piperidine moieties. nih.gov The strategic placement of the carbamoyl group in this compound provides a unique opportunity to generate novel heterocyclic frameworks that may possess interesting biological activities. Compounds containing piperidinecarboxylic acid moieties are recognized as a significant class of organic compounds. drugbank.com
Strategies for Scaffold Diversification and Chemical Library Generation
This compound is an ideal substrate for generating chemical libraries for high-throughput screening. The two distinct functional groups allow for a combinatorial approach to scaffold diversification. The carbamoyl group can be modified, for example, through N-alkylation or by serving as a precursor to other functional groups. Simultaneously, the ethyl ester at the C-4 position can be converted into a library of amides by reacting it with a diverse set of amines. This approach can rapidly generate a large number of structurally related but distinct molecules. Such libraries are crucial in the early stages of drug discovery for identifying hit compounds with desired biological activity. The development of new synthetic methodologies, such as those for creating 1,4-dicarbonyl scaffolds, highlights the importance of versatile building blocks in constructing complex fused heterocycles for drug discovery. researchgate.net
Application in the Construction of Advanced Chemical Entities for Research Purposes
The unique substitution pattern of this compound makes it a useful tool for constructing advanced chemical probes and research compounds. These molecules are often designed to interact with specific biological targets, such as enzymes or receptors. The carbamoyl group can act as a hydrogen bond donor or acceptor, which can be critical for molecular recognition at a biological target. For example, in the design of enzyme inhibitors, such interactions can lead to high binding affinity and selectivity. The synthesis of novel indolizine (B1195054) analogues as potential larvicidal agents demonstrates the utility of substituted piperidine rings in developing compounds with specific biological applications. nih.gov The construction of molecules for research often requires building blocks that offer precise control over stereochemistry and functional group presentation, a role that this compound is well-suited to fill. Ethyl 4-aminopiperidine-1-carboxylate, a related compound, is noted as a reagent in various biosynthetic reactions, underscoring the utility of such functionalized piperidines in creating new chemical entities. pharmaffiliates.com
Analytical Methodologies for Purity Assessment and Process Monitoring
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quantitative analysis and purity assessment of Ethyl 1-carbamoylpiperidine-4-carboxylate. Its high resolution and sensitivity allow for the accurate determination of the main component and the detection of process-related impurities.
Detailed Research Findings:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine (B6355638) derivatives like this compound. While a specific, validated HPLC method for this exact compound is not widely published in publicly available literature, methods for structurally analogous compounds provide a strong foundation for method development. For instance, the analysis of a similar compound, Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate, is effectively performed using a reverse-phase approach. indiamart.com
A typical RP-HPLC method for a compound of this nature would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any impurities with differing polarities. sigmaaldrich.com
Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance. For compounds lacking a strong chromophore, a Diode Array Detector (DAD) can be used to scan a range of wavelengths, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) can be employed. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of a Structurally Related Piperidine Carboxylate
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents a typical starting point for method development based on methods for similar compounds and is for illustrative purposes.
Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Byproducts
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Its application to this compound is primarily for the detection of volatile impurities, residual solvents, or potential reaction byproducts that are amenable to vaporization without decomposition.
Detailed Research Findings:
For less volatile piperidine derivatives, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior. nih.gov However, for the analysis of more volatile byproducts or residual solvents from the synthesis, a direct headspace GC analysis is often preferred. This technique involves heating the sample in a sealed vial and injecting the vapor phase into the GC, which avoids the introduction of non-volatile matrix components into the system.
A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a common choice for general organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the separated components. unodc.org
Table 2: General GC Conditions for Analysis of Volatile Impurities in Piperidine Derivatives
| Parameter | Condition |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
This table provides a general set of conditions that would be a good starting point for analyzing volatile components related to the synthesis of the target compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.
Detailed Research Findings:
TLC operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system, the progress of the reaction can be visualized. avantiresearch.com
The choice of the solvent system (eluent) is critical for achieving good separation. For piperidine derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is often used. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.7 for optimal separation and visualization. sigmaaldrich.comresearchgate.net Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor. nih.gov
Table 3: Example TLC Solvent Systems for N-Acyl Piperidine Derivatives
| Solvent System (v/v) | Typical Application |
| Ethyl Acetate / Hexane (1:1) | For moderately polar compounds. |
| Dichloromethane / Methanol (95:5) | For more polar compounds or to increase spot mobility. |
| Chloroform / Methanol (9:1) | An alternative system for good separation of various amides and esters. |
This table provides examples of solvent systems commonly used for compounds with similar functionalities and serves as a starting point for optimization.
Chiral Chromatography for Enantiomeric Purity Determination (if applicable to chiral derivatives)
While this compound itself is an achiral molecule, many of its derivatives, which may be synthesized from it, can be chiral. For these chiral derivatives, it is often necessary to control the stereochemistry, as different enantiomers can exhibit different pharmacological activities. Chiral chromatography is the gold standard for determining the enantiomeric purity of such compounds. mdpi.com
Detailed Research Findings:
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including piperidine derivatives. mdpi.com
Alternatively, derivatization of the enantiomeric mixture with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard achiral HPLC column. However, direct chiral HPLC is often preferred due to its simplicity and avoidance of potential kinetic resolution during derivatization.
The development of a chiral separation method involves screening different types of chiral columns and mobile phases. The mobile phase in chiral chromatography often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an additive like diethylamine (B46881) to improve peak shape for basic compounds. mdpi.com
Table 4: General Approaches for Chiral Separation of Piperidine Derivatives
| Method | Description |
| Direct Chiral HPLC | Utilizes a chiral stationary phase (e.g., polysaccharide-based) to directly separate enantiomers. |
| Indirect Chiral HPLC | Involves derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. |
This table outlines the primary strategies for determining the enantiomeric purity of chiral derivatives of the target compound.
Future Research Directions and Emerging Trends for Ethyl 1 Carbamoylpiperidine 4 Carboxylate
The landscape of medicinal chemistry and drug discovery is continually evolving, driven by the need for more efficient, sustainable, and precise methods for molecule creation. For a scaffold as significant as the piperidine (B6355638) ring found in Ethyl 1-carbamoylpiperidine-4-carboxylate, future research is poised to leverage cutting-edge technologies and synthetic strategies. These advancements aim to refine its synthesis, expand its chemical diversity, and accelerate the discovery of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-carbamoylpiperidine-4-carboxylate, and how are reaction conditions optimized to improve yield?
- Methodological Answer : Synthesis typically involves introducing the carbamoyl group to a piperidine-4-carboxylate precursor. Key steps include:
- Esterification : Reacting 1-carbamoylpiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux .
- Carbamoylation : Using carbamoyl chloride or isocyanate reagents to functionalize the piperidine nitrogen. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions like over-alkylation .
- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization focuses on stoichiometric ratios (e.g., 1.2:1 molar excess of carbamoylating agent) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : <sup>1</sup>H NMR identifies protons on the piperidine ring (δ 1.2–3.5 ppm) and carbamoyl group (δ 6.5–7.0 ppm for NH). <sup>13</sup>C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M+H]<sup>+</sup>) at m/z corresponding to C9H16N2O3 (theoretical ~200.12 g/mol) .
- IR Spectroscopy : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; carbamoyl: ~1680 cm⁻¹) and N-H (3300–3450 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. Table 1. Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Carbamoyl Chloride | DCM, Et₃N, 0°C → RT | 65–70 | 92 | |
| Isocyanate Coupling | THF, DMAP, 40°C | 75–80 | 95 | |
| DSC-Mediated | ACN, pH 7.5, RT | 85–90 | 98 |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 4.1 ppm (q, 2H, CH₂CH₃) | Ethyl ester protons |
| <sup>13</sup>C NMR | δ 156 ppm (C=O, carbamoyl) | Carbamoyl carbonyl |
| HRMS | m/z 200.121 ([M+H]<sup>+</sup>) | Confirms molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





